molecular formula C14H17N3O3 B11135353 N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11135353
M. Wt: 275.30 g/mol
InChI Key: JYGFYLNZXRCWOY-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound with a unique structure that combines a quinoxaline core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the 3-methylbutyl Group: The final step involves the alkylation of the amide nitrogen with 3-methylbutyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the quinoxaline ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinoxaline core might engage in π-π interactions with aromatic residues in proteins, while the carboxamide group could form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure without the carboxamide and 3-methylbutyl groups.

    2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: Lacks the carboxamide and 3-methylbutyl groups.

    N-(3-methylbutyl)quinoxaline-6-carboxamide: Similar but without the dioxo groups.

Uniqueness

N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to the combination of its quinoxaline core, dioxo groups, carboxamide functionality, and the 3-methylbutyl side chain

This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(3-methylbutyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-8(2)5-6-15-12(18)9-3-4-10-11(7-9)17-14(20)13(19)16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)(H,16,19)(H,17,20)

InChI Key

JYGFYLNZXRCWOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

Origin of Product

United States

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